1-Trityl-1H-pyrazole
Description
Contextual Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry
Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are considered privileged scaffolds in medicinal chemistry and materials science. nih.govmdpi.com Their structural framework is a common feature in numerous pharmaceuticals, agrochemicals, and functional materials. mdpi.commdpi.com The diverse biological activities associated with pyrazole derivatives, including anticancer and antimicrobial properties, have fueled extensive research into their synthesis and functionalization. mdpi.com The development of efficient methods to construct and modify the pyrazole ring is a key objective for organic chemists, enabling the creation of novel compounds with tailored properties. nih.govorganic-chemistry.org
Strategic Importance of N-Protection in Pyrazole Synthesis and Functionalization
The presence of two nitrogen atoms in the pyrazole ring presents both opportunities and challenges for synthetic chemists. While these nitrogens are crucial for the molecule's properties and can be sites for further chemical modification, their reactivity often needs to be controlled to achieve selective transformations at other positions of the ring. This is where the concept of N-protection becomes critical. researchgate.net Protecting one of the pyrazole nitrogens with a suitable group allows for regioselective functionalization of the pyrazole core, a crucial step in the synthesis of complex, multi-substituted pyrazole derivatives. nih.gov
Role of the Trityl Group as a Nitrogen Protecting Moiety
The trityl (triphenylmethyl, Tr) group is a widely used protecting group for various functional groups, including amines and alcohols. highfine.comhighfine.com In the context of pyrazole chemistry, the trityl group serves as an effective N-protecting moiety due to several key characteristics. Its large steric bulk can direct reactions to other, less hindered positions on the pyrazole ring. Furthermore, the trityl group is generally stable under various reaction conditions but can be removed under specific, often acidic, conditions, allowing for the deprotection of the nitrogen atom at a desired stage of a synthetic sequence. highfine.comacgpubs.org The use of the trityl group in pyrazole synthesis has been instrumental in enabling a range of transformations, including cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.netclockss.orgnih.gov
Overview of Advanced Research Trajectories Involving 1-Trityl-1H-pyrazole
Current research continues to expand the synthetic utility of this compound. A significant area of investigation involves its use in transition metal-catalyzed cross-coupling reactions. For instance, 1-trityl-4-halopyrazoles have been successfully employed as substrates in palladium- and copper-catalyzed C-N coupling reactions to synthesize a variety of 4-aminopyrazoles, which are a class of compounds with known biological activities. researchgate.netnih.govmdpi.com
Research has shown that the choice of catalyst and the nature of the halide on the pyrazole ring can influence the outcome of these reactions. For example, Pd(dba)2-catalyzed reactions of 4-bromo-1-tritylpyrazole are effective for coupling with aryl or bulky amines, while CuI-catalyzed reactions of 4-iodo-1-tritylpyrazole are more suitable for alkylamines. researchgate.netnih.govresearchgate.net
Furthermore, this compound derivatives have been utilized in other significant transformations such as the Heck-Mizoroki reaction for the synthesis of 4-alkenyl-1H-pyrazoles and in the synthesis of pyrazole-fused heterocyclic systems. clockss.orgmdpi.com These advanced applications underscore the continued importance of this compound as a key intermediate in the development of novel and complex molecular architectures.
Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 95163-43-2 | C22H18N2 | 310.4 | White to Yellow Solid |
| 4-Bromo-1-trityl-1H-pyrazole | 95162-14-4 | C22H17BrN2 | 393.3 | Solid |
| 4-Iodo-1-trityl-1H-pyrazole | 191980-54-8 | C22H17IN2 | 436.29 | Solid |
| (1-Trityl-1H-pyrazol-4-yl)methanol | 88529-69-5 | C23H20N2O | 340.42 | Not Specified |
This table is generated based on data from various sources. fishersci.comnih.govsigmaaldrich.comsigmaaldrich.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-11-19(12-5-1)22(24-18-10-17-23-24,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMNGSPDNIVJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432360 | |
| Record name | 1-Trityl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95163-43-2 | |
| Record name | 1-Trityl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation and Derivatization of 1 Trityl 1h Pyrazole
Direct N-Tritylation of 1H-Pyrazole
The most straightforward approach to 1-Trityl-1H-pyrazole involves the direct N-alkylation of the 1H-pyrazole ring. This reaction is typically achieved by treating 1H-pyrazole with a tritylating agent in the presence of a base.
Reaction Conditions and Optimization
The selection of the tritylating agent, base, and solvent system is critical for optimizing the yield and purity of the desired N1-substituted product. Common tritylating agents include trityl chloride and trityl bromide. The choice between the two can influence the reaction outcome, with trityl chloride often favoring the N-substituted product. benthamopen.com
The reaction is generally performed in an aprotic solvent, such as acetonitrile (B52724) or dichloromethane (B109758), to avoid side reactions. A variety of bases can be employed to deprotonate the pyrazole (B372694) nitrogen, with common choices including triethylamine, diisopropylethylamine, or stronger bases like sodium hydride for complete deprotonation. The reaction temperature and time are also important parameters to control, with many procedures running at room temperature for several hours to several days. google.com Microwave irradiation has also been explored as a method to accelerate the reaction. benthamopen.com
It is important to note that the reaction of 1H-pyrazole with trityl bromide can sometimes lead to the formation of C-alkylated byproducts, such as 4-trityl-1H-pyrazole and even 4-(9-phenyl-9H-fluoren-9-yl)-1H-pyrazole, particularly under microwave conditions without a solvent. benthamopen.com Therefore, careful optimization of the reaction conditions is necessary to achieve high selectivity for the desired this compound.
Table 1: Reaction Conditions for the N-Tritylation of 1H-Pyrazole
| Tritylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Trityl chloride | Triethylamine | Acetonitrile | Room Temp. | 24 h | High | benthamopen.com |
| Trityl bromide | - | Neat (MW) | 150 °C | 10 min | 30% | benthamopen.com |
Synthesis of Halogenated this compound Derivatives
Halogenated 1-Trityl-1H-pyrazoles are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide range of functional groups at specific positions on the pyrazole ring. The bulky trityl group at the N1 position effectively directs halogenation to the C4 position.
Regioselective Bromination Procedures
The bromination of this compound proceeds with high regioselectivity to afford 4-bromo-1-trityl-1H-pyrazole. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform (B151607) are commonly used. The reaction is often initiated by light or a radical initiator. The presence of the trityl group sterically hinders attack at the C3 and C5 positions, making the C4 position the primary site of electrophilic substitution. pharmajournal.net
Regioselective Iodination Procedures
Similarly, iodination of this compound can be achieved with high regioselectivity at the C4 position to yield 4-iodo-1-trityl-1H-pyrazole. Reagents such as N-iodosuccinimide (NIS) in a solvent like dichloromethane are effective for this transformation. This 4-iodo derivative is a particularly useful substrate for various transition metal-catalyzed cross-coupling reactions. nih.gov 4-Iodo-1H-1-tritylpyrazole has been utilized as a key intermediate in the synthesis of pyrazole-based natural products and their analogues. researchgate.net
Preparation of Other Functionalized this compound Precursors
Beyond halogenation, the this compound scaffold can be functionalized with other important groups, such as aldehydes, which serve as versatile handles for further synthetic transformations.
Synthesis of Aldehyde Derivatives (e.g., this compound-4-carbaldehyde)
The synthesis of this compound-4-carbaldehyde can be accomplished through a Vilsmeier-Haack type formylation reaction. This involves treating this compound with a formylating agent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction introduces a formyl group selectively at the C4 position of the pyrazole ring. The resulting aldehyde is a valuable building block for the synthesis of more complex molecules through reactions such as Wittig olefination, reductive amination, and oxidation to the corresponding carboxylic acid.
Synthesis of Ester Derivatives (e.g., 3-Trifluoromethyl-1-trityl-1H-pyrazole-4-carboxylic acid ethyl ester)
The synthesis of ester derivatives of this compound typically involves the protection of a pre-formed pyrazole ester with a trityl group or the construction of the pyrazole ring on a trityl-containing precursor.
A common route to obtaining these esters is the N-tritylation of an existing pyrazole ester. For example, ethyl this compound-4-carboxylate can be prepared by treating ethyl 1H-pyrazole-4-carboxylate with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. bibliomed.org The reaction proceeds by nucleophilic attack of the pyrazole nitrogen on the trityl chloride, forming the N-tritylated product.
For the synthesis of more complex derivatives such as 3-Trifluoromethyl-1-trityl-1H-pyrazole-4-carboxylic acid ethyl ester , a two-step approach is generally employed. First, the non-tritylated pyrazole ester is synthesized. One established method involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. Specifically, reacting a hydrazine with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate leads to the formation of the ethyl 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. ontosight.ai An alternative approach is the reaction of 3-trifluoromethylpyrazole with ethyl chloroformate in the presence of a base.
Once the ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate is obtained, the subsequent step is the introduction of the trityl group. This is achieved under anhydrous conditions by reacting the pyrazole ester with trityl chloride and a base like triethylamine. The bulky trityl group selectively attaches to the less sterically hindered nitrogen atom of the pyrazole ring.
Table 1: Synthesis of Ester Derivatives
| Compound Name | Starting Materials | Key Reagents and Conditions |
| Ethyl this compound-4-carboxylate | Ethyl 1H-pyrazole-4-carboxylate, Trityl chloride | Triethylamine, Dichloromethane, 0 °C to room temperature. bibliomed.org |
| Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate | 3-Trifluoromethylpyrazole, Ethyl chloroformate | Base. |
| 3-Trifluoromethyl-1-trityl-1H-pyrazole-4-carboxylic acid ethyl ester | Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate, Trityl chloride | Triethylamine, Anhydrous solvent. |
Preparation of Alcohol Derivatives (e.g., (this compound-3-yl)methanol, (3-Trifluoromethyl-1-trityl-1H-pyrazol-4-yl)-methanol)
The alcohol derivatives of this compound are valuable intermediates, often prepared by the reduction of their corresponding ester precursors.
The synthesis of (this compound-4-yl)methanol is accomplished through the reduction of ethyl this compound-4-carboxylate. A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out by adding the ester to a suspension of LiAlH₄ at a low temperature (e.g., 0 °C) and then allowing it to proceed to completion at room temperature.
Similarly, the preparation of (3-Trifluoromethyl-1-trityl-1H-pyrazol-4-yl)-methanol would follow the same synthetic logic. The precursor, 3-trifluoromethyl-1-trityl-1H-pyrazole-4-carboxylic acid ethyl ester, is reduced using LiAlH₄ in THF. This reduction specifically targets the ester functional group, converting it to a primary alcohol while leaving the trifluoromethyl group and the trityl-protected pyrazole ring intact. This method is a common strategy for converting pyrazole carboxylates to their corresponding pyrazolylmethanols.
Table 2: Preparation of Alcohol Derivatives
| Compound Name | Starting Material | Key Reagents and Conditions |
| (this compound-4-yl)methanol | Ethyl this compound-4-carboxylate | Lithium aluminum hydride, THF. |
| (3-Trifluoromethyl-1-trityl-1H-pyrazol-4-yl)-methanol | 3-Trifluoromethyl-1-trityl-1H-pyrazole-4-carboxylic acid ethyl ester | Lithium aluminum hydride, THF. |
| (1-Substituted phenyl-1H-pyrazol-3-yl)methanol | Corresponding pyrazole carboxylate | Lithium aluminum hydride, THF. |
Synthesis of Bromomethyl Derivatives (e.g., 4-(Bromomethyl)-1-trityl-1H-pyrazole)
The synthesis of bromomethyl derivatives of this compound can be achieved through the functional group transformation of either a corresponding methyl-pyrazole or a pyrazolylmethanol.
One effective strategy involves the bromination of a methyl group attached to the pyrazole ring. For instance, the synthesis of 4-(Bromomethyl)-1-trityl-1H-pyrazole could be envisioned starting from 4-methyl-1-trityl-1H-pyrazole. The bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis-isobutyronitrile (AIBN) in a solvent like carbon tetrachloride under reflux conditions. vulcanchem.com
An alternative and widely used method is the conversion of a hydroxymethyl group to a bromomethyl group. This involves treating the corresponding alcohol, such as (1-trityl-1H-pyrazol-4-yl)methanol, with a brominating agent. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly used for this transformation. A related literature procedure describes the reaction of 1-aryl-5-(methoxymethyl)-1H-pyrazoles with hydrobromic acid to yield the corresponding bromomethyl derivatives, showcasing the viability of converting an oxygen-containing functional group at that position to a bromide. vulcanchem.com The conversion of hydroxymethylpyrazoles to chloromethylpyrazoles using thionyl chloride is also a well-established reaction, suggesting that similar conditions with a bromine source would be effective.
Table 3: Synthesis of Bromomethyl Derivatives
| Compound Name | Starting Material | Key Reagents and Conditions |
| 4-(Bromomethyl)-1-trityl-1H-pyrazole | 4-Methyl-1-trityl-1H-pyrazole | N-Bromosuccinimide, AIBN, CCl₄, reflux. vulcanchem.com |
| 4-(Bromomethyl)-1-trityl-1H-pyrazole | (1-Trityl-1H-pyrazol-4-yl)methanol | Phosphorus tribromide or Thionyl bromide. |
| 1-Aryl-5-(bromomethyl)-1H-pyrazoles | 1-Aryl-5-(methoxymethyl)-1H-pyrazoles | Hydrobromic acid. vulcanchem.com |
Advanced Functionalization and Coupling Strategies of 1 Trityl 1h Pyrazole Derivatives
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and the Buchwald-Hartwig amination has emerged as a particularly effective strategy for the C4-amination of pyrazoles. nih.gov The choice of catalyst system, including the metal and corresponding ligands, is critical and often dictated by the nature of the amine coupling partner. researchgate.netmdpi.com
C-N Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been successfully applied to the C4-amination of 4-halo-1-trityl-1H-pyrazoles. nih.govwikipedia.org This reaction allows for the formation of C-N bonds between the pyrazole (B372694) ring and a variety of amine nucleophiles. acs.org
The combination of a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)2), and a phosphine (B1218219) ligand is a common catalyst system for Buchwald-Hartwig amination reactions. nih.govresearchgate.net The selection of the appropriate phosphine ligand is crucial for achieving high yields and accommodating a broad range of substrates. wikipedia.org
In the palladium-catalyzed C-N coupling of 4-halo-1-trityl-1H-pyrazoles, ligand screening is a critical step to identify the most effective ligand for a given transformation. For the amination of 4-bromo-1-trityl-1H-pyrazole, tBuDavePhos has been identified as a highly effective ligand. nih.govresearchgate.net The use of tBuDavePhos in conjunction with Pd(dba)2 allows for the smooth coupling of aryl- and alkylamines that lack a β-hydrogen atom. nih.govresearchgate.net
Initial investigations into the Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles with piperidine (B6355638), a representative secondary amine, were conducted to determine optimal reaction conditions. researchgate.net These studies, often utilizing microwave irradiation to accelerate the process, revealed the importance of the halogen on the pyrazole ring and the choice of ligand. nih.govresearchgate.net
| Entry | Halogen (X) | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | I | XPhos | Xylene | 160 | 10 | 12 |
| 2 | I | SPhos | Xylene | 160 | 10 | 16 |
| 3 | I | RuPhos | Xylene | 160 | 10 | 16 |
| 4 | I | tBuDavePhos | Xylene | 160 | 10 | 24 |
| 5 | Br | tBuDavePhos | Xylene | 160 | 10 | 60 |
| 6 | Cl | tBuDavePhos | Xylene | 160 | 10 | <5 |
General reaction conditions: 4-halo-1H-1-tritylpyrazole (1), piperidine, Pd(dba)2, ligand, and base in the specified solvent under microwave irradiation. Data sourced from a study on the C4-alkyamination of C4-halo-1H-1-tritylpyrazoles. nih.govresearchgate.net
The substrate scope of the palladium-catalyzed amination of 4-bromo-1-trityl-1H-pyrazole is significantly influenced by the structure of the amine coupling partner. nih.gov Specifically, the presence or absence of β-hydrogen atoms in the amine plays a crucial role in the reaction's success. nih.govresearchgate.net
Amines lacking β-hydrogen atoms, such as aromatic amines and certain bulky alkylamines, generally provide good to excellent yields in the coupling reaction. nih.govresearchgate.net In contrast, reactions with cyclic amines like pyrrolidine (B122466) and alkylamines possessing β-hydrogen atoms, such as allylamine, often result in low yields. nih.govresearchgate.net This difference in reactivity is attributed to the potential for β-hydride elimination to occur from the palladium-amine complex, leading to undesired side products and reduced efficiency of the desired C-N bond formation. nih.gov
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 60 |
| 2 | Morpholine | 67 |
| 3 | Pyrrolidine | 7 |
| 4 | Allylamine | 6 |
| 5 | Benzylamine | 85 |
| 6 | Aniline | 78 |
Reaction conditions: 4-bromo-1H-1-tritylpyrazole, amine, Pd(dba)2, tBuDavePhos, and base. Data from a study on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. nih.govresearchgate.net
Copper(I)-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods, particularly for substrates that are challenging for palladium systems. nih.govmdpi.com The use of copper(I) iodide (CuI) as a catalyst has proven effective for the amination of 4-iodo-1H-1-tritylpyrazole, especially with alkylamines that are problematic in palladium-catalyzed reactions. nih.govresearchgate.net
The mechanism of copper-catalyzed C-N coupling is often proposed to involve an oxidative addition/reductive elimination pathway, similar to palladium catalysis, although other mechanisms, such as those involving single electron transfer or π-complexation, have also been suggested depending on the specific reaction conditions. mdpi.comresearchgate.net
A key feature of the copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole is its complementary selectivity compared to the palladium-catalyzed system. researchgate.netmdpi.com While the palladium system is preferable for amines lacking β-hydrogens, the copper(I) system is more favorable for alkylamines that do possess β-hydrogen atoms. nih.govresearchgate.net For instance, the CuI-catalyzed reaction of 4-iodo-1H-1-tritylpyrazole with pyrrolidine gives a significantly higher yield than the corresponding palladium-catalyzed reaction. researchgate.net Conversely, amines like piperidine and morpholine, which work well with the palladium catalyst, give lower yields in the copper-catalyzed system. researchgate.net This highlights the synthetic utility of having both catalytic systems available for the functionalization of the 1-trityl-1H-pyrazole scaffold.
| Entry | Amine | Pd-catalyzed Yield (%) (from 4-bromo derivative) | CuI-catalyzed Yield (%) (from 4-iodo derivative) |
| 1 | Piperidine | 60 | 21 |
| 2 | Morpholine | 67 | 22 |
| 3 | Pyrrolidine | 7 | 43 |
| 4 | Allylamine | 6 | 55 |
This table provides a comparative view of the yields obtained from palladium- and copper-catalyzed amination reactions, illustrating the complementary nature of the two catalytic systems. researchgate.net
Ligand Screening and Optimization (e.g., tBuDavePhos)
Copper(I)-Catalyzed C-N Coupling (e.g., using CuI)
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for the alkenylation of aryl and heteroaryl halides. nih.govthieme-connect.de For this compound derivatives, this reaction provides a direct route to C4-alkenyl pyrazoles, which are valuable synthetic intermediates. researchgate.netclockss.org The reaction typically involves the coupling of a 4-halo-1-trityl-1H-pyrazole with an alkene in the presence of a palladium catalyst and a base. nih.govclockss.org
The choice of ligand is critical for the efficiency of the Heck-Mizoroki reaction. The ligand stabilizes the palladium catalyst and influences both the rate and selectivity of the reaction. uwindsor.ca In the context of coupling 4-iodo-1-trityl-1H-pyrazole, triethyl phosphite, P(OEt)₃, has been identified as a particularly effective ligand. clockss.org
Initial studies on the reaction between 4-iodo-1-trityl-1H-pyrazole (1a ) and methyl acrylate (B77674) demonstrated that in the absence of a phosphine ligand, the desired product, (E)-4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole (2a ), was formed in a modest 46% yield. clockss.org The introduction of P(OEt)₃ as a ligand significantly enhanced the reaction's efficiency. A systematic investigation revealed that using 4 mol % of P(OEt)₃ with 1 mol % of Pd(OAc)₂ resulted in a 95% yield of the product. clockss.org Interestingly, higher concentrations of the P(OEt)₃ ligand were found to be detrimental, leading to lower yields. In contrast, the use of triphenylphosphine (B44618) (PPh₃), another common phosphine ligand, was less effective, affording the product in only 50% yield under similar conditions. clockss.org These findings underscore the superiority of P(OEt)₃ for this specific transformation, highlighting the trityl group as a suitable N-protecting group for facilitating this coupling. researchgate.netclockss.org
Table 1: Effect of Ligand on Heck-Mizoroki Reaction of 4-Iodo-1-trityl-1H-pyrazole (1a) with Methyl Acrylate clockss.org
| Entry | Pd(OAc)₂ (mol %) | Ligand | Ligand (mol %) | Yield (%) |
| 1 | 1 | None | - | 46 |
| 2 | 1 | P(OEt)₃ | 10 | 85 |
| 3 | 1 | P(OEt)₃ | 8 | 91 |
| 4 | 1 | P(OEt)₃ | 4 | 95 |
| 5 | 1 | PPh₃ | 4 | 50 |
| Reactions performed with 1.2 equivalents of methyl acrylate, Et₃N in DMF at 80°C for 24h. |
The Heck-Mizoroki reaction of 1-trityl-4-iodopyrazole has been successfully applied to a variety of alkene coupling partners. Acrylates, such as methyl acrylate and tert-butyl acrylate, have proven to be excellent substrates, providing the corresponding E-alkene products in high yields (95% and 90%, respectively). clockss.org Methyl vinyl ketone is also a good coupling partner, affording the product in 85% yield, albeit as a mixture of E- and Z-isomers. clockss.org
However, the reaction shows limitations with certain alkenes. Substrates like vinyl acetate (B1210297), acrolein, and diethyl vinylphosphonate (B8674324) resulted in low yields of the desired Heck products. clockss.org Similarly, reactions with various substituted styrenes gave low to moderate yields (44% for styrene). clockss.org These results indicate that while the protocol is highly effective for electron-deficient alkenes like acrylates, its efficiency decreases with other types of vinyl compounds. thieme-connect.declockss.org
Table 2: Heck-Mizoroki Coupling of 4-Iodo-1-trityl-1H-pyrazole with Various Alkenes clockss.org
| Alkene Partner | Product | Yield (%) |
| Methyl acrylate | (E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 |
| tert-Butyl acrylate | (E)-4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole | 90 |
| Methyl vinyl ketone | 4-(3-Oxo-1-butenyl)-1-trityl-1H-pyrazole (E/Z mixture) | 85 |
| Styrene | (E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 44 |
| Acrylonitrile | 4-(2-Cyanovinyl)-1-trityl-1H-pyrazole (E/Z mixture) | Low |
| Reactions performed with Pd(OAc)₂ (1 mol %), P(OEt)₃ (4 mol %), Et₃N in DMF. |
Ligand Effects on Coupling Efficiency (e.g., P(OEt)3)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used C-C bond-forming reaction in organic synthesis, celebrated for its mild reaction conditions and high functional group tolerance. libretexts.orgresearchgate.net It involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov
The Suzuki-Miyaura reaction has been effectively employed for the arylation of pyrazole cores. While many studies focus on unprotected or alternatively protected pyrazoles, the principles are directly applicable to this compound derivatives. nih.govmdpi.com The reaction allows for the coupling of halo-pyrazoles with a wide range of aryl and heteroaryl boronic acids. nih.govrsc.org For instance, 3-bromopyrazole and 4-bromopyrazole have been successfully coupled with various boronic acids using an XPhos-derived palladium precatalyst (P1), yielding 3-aryl and 4-aryl pyrazoles in good to very good yields (61-86%). nih.gov
The reaction conditions are generally mild, often using a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine ligand such as XPhos or SPhos, and a base like K₃PO₄ in a solvent mixture such as dioxane/water. nih.gov The trityl group on the pyrazole nitrogen can be instrumental in these couplings, preventing side reactions and influencing the electronic properties of the pyrazole ring, thereby facilitating the cross-coupling process. The synthesis of trifluoromethyl-substituted pyrazolylboronic esters and their subsequent coupling with heteroaryl halides further demonstrates the utility of this reaction in creating complex, substituted pyrazole systems.
Sonogashira Coupling
The Sonogashira coupling reaction is the most common method for forming C(sp)-C(sp²) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This palladium- and copper-cocatalyzed reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.orgrsc.org
The Sonogashira coupling provides a direct and efficient pathway to 4-alkynyl-1-trityl-1H-pyrazoles, which are important precursors for more complex heterocyclic structures. clockss.orgmdpi.com The reaction typically couples a 4-halo-1-trityl-1H-pyrazole with a terminal alkyne using a catalytic system composed of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. rsc.orgmdpi.com
Research has demonstrated the successful application of Sonogashira coupling to synthesize 4-alkynylpyrazoles from 4-iodo-1H-pyrazoles. clockss.org The trityl protecting group is compatible with the reaction conditions and facilitates the synthesis of these valuable building blocks. mdpi.com The resulting alkynyl-substituted pyrazoles can serve as key intermediates, for example, in the synthesis of 2H-indazoles through a subsequent double Sonogashira coupling and Bergman-Masamune cycloaromatization. clockss.org The reaction is versatile, tolerating a range of functional groups on both the pyrazole and the alkyne partner. rsc.orgresearchgate.net
Chan-Lam Coupling
The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds. organic-chemistry.org This copper-catalyzed cross-coupling reaction provides a valuable tool for the arylation of pyrazoles, often under mild conditions. organic-chemistry.orgbeilstein-journals.org
Introduction of Aryl Moieties via Boronic Acids
The Chan-Lam coupling enables the direct N-arylation of pyrazoles using arylboronic acids. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by copper(II) acetate in the presence of a base and can often be performed at room temperature and open to the air. beilstein-journals.orgwikipedia.org The reaction tolerates a wide range of functional groups on both the pyrazole and the arylboronic acid. beilstein-journals.org For instance, the coupling of 3-phenyl-1H-pyrazole with various phenylboronic acids has been shown to produce moderate to good yields, with electron-rich phenylboronic acids generally providing better results. beilstein-journals.org This method offers a significant advantage over other cross-coupling reactions, such as the Buchwald-Hartwig coupling, which requires palladium catalysts. wikipedia.org An efficient protocol for the synthesis of N-aryl pyrazoles has been developed using a Cu(OAc)2/TEA catalytic system at room temperature without the need for additional ligands or additives, yielding moderate to excellent outcomes. amazon.com
Rearrangement Reactions
Rearrangement reactions provide a powerful avenue for the structural diversification of this compound derivatives, enabling access to novel isomers and functionalized cores.
Claisen Rearrangement of Allyloxy-1H-pyrazoles (e.g., 4-allyloxy-1H-1-tritylpyrazole)
The Claisen rearrangement of 4-allyloxy-1H-1-tritylpyrazole serves as a key step in the synthesis of functionalized pyrazoles. semanticscholar.orgmdpi.com This thermal rearrangement typically leads to the formation of 5-allyl-4-hydroxy-1H-1-tritylpyrazole as the major product. semanticscholar.orgmdpi.com The regioselectivity of the rearrangement can be influenced by the choice of solvent; for example, using 1,2-dimethoxyethane (B42094) (DME) improves the regioselectivity for the 5-allyl product compared to N,N-diethylaniline (DEA). mdpi.com The resulting 5-allyl-4-hydroxypyrazole is a versatile intermediate that can undergo further functionalization, such as O-allylation, to provide substrates for subsequent ring-closing metathesis reactions. semanticscholar.orgmdpi.com
| Precursor | Rearrangement Product | Key Features |
| 4-allyloxy-1H-1-tritylpyrazole | 5-allyl-4-hydroxy-1H-1-tritylpyrazole | Key intermediate for further functionalization. semanticscholar.orgmdpi.com |
Ruthenium-Hydride-Catalyzed Double Bond Migration in Alkenyl Side Chains
Ruthenium hydride catalysts, such as carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) [RuClH(CO)(PPh3)3], are effective for the isomerization of double bonds in alkenyl side chains of pyrazole derivatives. semanticscholar.orgmdpi.com This strategy is particularly useful for converting terminal alkenes to internal alkenes, which can be crucial for subsequent cyclization reactions. semanticscholar.org For instance, the double bond in an N-allyl group of a pyrazole can be migrated to form an E/Z mixture of the corresponding propenyl-substituted pyrazole. nih.gov This transformation has been successfully applied in the synthesis of precursors for dihydropyrano[3,2-c]pyrazoles. semanticscholar.orgmdpi.com While attempts to achieve this migration using bases like potassium tert-butoxide under microwave irradiation were unsuccessful, the ruthenium-catalyzed approach provided the desired product. semanticscholar.orgmdpi.com
Ring-Closing Metathesis (RCM) for Heterocyclic Ring Formation
Ring-closing metathesis (RCM) is a powerful and widely used transformation for the construction of cyclic and heterocyclic systems. semanticscholar.org In the context of this compound chemistry, RCM has been instrumental in the synthesis of fused bicyclic structures.
Construction of Pyrazole-Fused Bicyclic Systems (e.g., dihydropyrano[3,2-c]pyrazoles, dihydrooxepino[3,2-c]pyrazoles)
The combination of Claisen rearrangement, O-alkenylation, and subsequent RCM provides an effective pathway to pyrazole-fused heterocycles. semanticscholar.orgsemanticscholar.org Specifically, this sequence has been employed to synthesize both dihydropyrano[3,2-c]pyrazoles and dihydrooxepino[3,2-c]pyrazoles. semanticscholar.orgsemanticscholar.org
For the synthesis of dihydropyrano[3,2-c]pyrazoles , a sequence involving Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration, O-allylation, and RCM is utilized. semanticscholar.orgmdpi.comnih.gov The RCM of 5-allyl-4-allyloxy-1H-pyrazoles, using catalysts like the Grubbs second-generation catalyst, yields the desired dihydropyrano[3,2-c]pyrazole core. semanticscholar.org The efficiency of the RCM can be influenced by substituents, with bulky groups sometimes hindering the reaction. semanticscholar.orgmdpi.com
Similarly, dihydrooxepino[3,2-c]pyrazoles are synthesized from 4-allyloxy-1H-pyrazoles through a Claisen rearrangement followed by O-allylation of the resulting hydroxyl group to form a diene, which then undergoes RCM. semanticscholar.orgmdpi.com The Grubbs second-generation catalyst has proven to be effective for this transformation, affording the desired seven-membered fused ring system at room temperature. semanticscholar.orgmdpi.com Microwave-assisted RCM has also been explored, which can lead to isomeric products with double bond rearrangement. semanticscholar.orgmdpi.com
| Fused Bicyclic System | Synthetic Strategy | Catalyst |
| Dihydropyrano[3,2-c]pyrazoles | Claisen rearrangement, double bond migration, O-alkenylation, RCM semanticscholar.orgmdpi.com | Grubbs 2nd Generation Catalyst semanticscholar.org |
| Dihydrooxepino[3,2-c]pyrazoles | Claisen rearrangement, O-allylation, RCM semanticscholar.orgmdpi.com | Grubbs 2nd Generation Catalyst semanticscholar.orgmdpi.com |
Catalyst Selection and Efficiency (e.g., Grubbs catalysts)
The choice of catalyst is critical in dictating the outcome and efficiency of coupling reactions involving this compound derivatives. Palladium-based catalysts are frequently employed for cross-coupling reactions, while ruthenium-based catalysts, such as Grubbs catalysts, are instrumental in olefin metathesis.
In the context of ring-closing metathesis (RCM) for the synthesis of pyrazole-fused heterocycles, the efficiency of different Grubbs catalysts has been systematically evaluated. For the RCM of 5-allyl-4-allyloxy-1H-pyrazoles, the Grubbs second-generation catalyst (Grubbs2nd) has demonstrated superior performance compared to the first-generation (Grubbs1st) and Hoveyda-Grubbs second-generation catalysts. mdpi.comsemanticscholar.org When the reaction was conducted in dichloromethane (B109758) (CH2Cl2) at room temperature with a 10 mol % catalyst loading, Grubbs2nd afforded the desired dihydro-1H-1-trityloxepino[3,2-c]pyrazole in the highest yield. mdpi.comsemanticscholar.org
The following table summarizes the efficiency of different Grubbs catalysts in the RCM of a this compound derivative. mdpi.com
Table 1: Efficiency of Grubbs Catalysts in Ring-Closing Metathesis
| Catalyst | Yield (%) |
|---|---|
| Grubbs1st | 65 |
| Grubbs2nd | 74 |
For Suzuki-Miyaura cross-coupling reactions, palladium catalysts are the standard. The choice of the palladium source and ligands can significantly impact the reaction's success. For instance, in the coupling of 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with aryl boronic acids, RuPhos-Pd G2 was identified as the most effective catalyst. derpharmachemica.com The efficiency of various palladium catalysts is often screened to optimize reaction conditions. researchgate.net
Influence of Reaction Conditions on Product Distribution
Reaction conditions, including temperature, solvent, and the use of microwave irradiation, play a crucial role in determining the product distribution and reaction efficiency in the functionalization of this compound derivatives.
Temperature: Temperature is a key parameter that can influence both reaction rates and selectivity. In many cross-coupling reactions, an optimal temperature exists beyond which catalyst decomposition or the formation of side products may occur. For instance, in a Suzuki-Miyaura cross-coupling, increasing the temperature from room temperature to 80 °C led to improved conversion and yield, while a further increase to 110 °C resulted in a decrease in both, suggesting partial catalyst decomposition. researchgate.net In another study, increasing the reaction temperature from 60°C to 90°C in a microwave-assisted Suzuki cross-coupling reaction dramatically increased the yield from 24% to 67%. rhhz.net However, a further increase to 100°C led to a slight decrease in yield. rhhz.net
Solvent: The choice of solvent can significantly affect the solubility of reactants and catalysts, as well as the reaction pathway. In Suzuki-Miyaura cross-coupling reactions, solvent systems like DMF/H₂O, dioxane/H₂O, and THF/H₂O have been shown to give high yields, whereas toluene/H₂O can result in a much poorer outcome. rhhz.net The ratio of organic solvent to water can also be a critical factor. rhhz.net For instance, in a study on the Suzuki cross-coupling of 4-iodo-1-methyl-1H-pyrazole, increasing the water content in a DME/H₂O solvent system enhanced the product yield. rhhz.net
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product selectivity. researchgate.netdergipark.org.trmdpi.comrsc.orgtandfonline.com In the context of this compound derivatives, microwave irradiation has been successfully employed for various transformations. For example, microwave-assisted RCM reactions have been shown to dramatically reduce reaction times from hours to minutes. mdpi.comsemanticscholar.org However, it's important to note that microwave heating can sometimes lead to different product distributions compared to conventional heating. In some RCM reactions, microwave irradiation at high temperatures (e.g., 140 °C) has resulted in mixtures of isomeric products due to double bond rearrangement. mdpi.comsemanticscholar.orgnih.gov
The following table illustrates the effect of microwave irradiation on the RCM of a this compound derivative compared to conventional heating. mdpi.com
Table 2: Comparison of Conventional Heating and Microwave Irradiation in RCM
| Method | Temperature (°C) | Time | Product(s) | Yield (%) |
|---|---|---|---|---|
| Conventional | Room Temp. | 3 h | Desired RCM product | 75 |
Other Derivatization Reactions
Beyond coupling reactions, various other derivatization methods are employed to functionalize this compound derivatives, expanding their synthetic utility.
O-Allylation of Hydroxy-Substituted 1-Trityl-1H-pyrazoles
The O-allylation of hydroxy-substituted 1-trityl-1H-pyrazoles is a common strategy to introduce allyl groups, which can then serve as handles for further transformations, such as the Claisen rearrangement and ring-closing metathesis. mdpi.comnih.govresearchgate.net This reaction is typically carried out by treating the hydroxy-pyrazole with an allyl halide, such as allyl bromide, in the presence of a base.
A general procedure involves dissolving the hydroxy-substituted this compound in a suitable solvent like dichloromethane (CH₂Cl₂) or acetone, followed by the addition of an aqueous solution of a base (e.g., 20% NaOH) and the allyl halide. mdpi.comnih.gov The reaction is typically stirred at room temperature until completion.
For example, the O-allylation of 5-allyl-4-hydroxy-1-trityl-1H-pyrazole with allyl bromide in a biphasic system of CH₂Cl₂ and 20% aqueous NaOH proceeds smoothly at room temperature to afford the corresponding 4-allyloxy derivative in high yield. mdpi.com
Reduction of Ester Groups to Alcohols
The reduction of ester groups on the pyrazole ring to primary alcohols provides valuable intermediates for further functionalization. mdpi.comchim.it A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comambeed.comchemistrysteps.com
The reaction is typically performed by treating the pyrazole ester with LiAlH₄ in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.commdpi.com The reaction mixture is then quenched to hydrolyze the intermediate aluminum alkoxide and liberate the alcohol. For instance, pyrazole esters have been successfully reduced to their corresponding alcohols using LiAlH₄ in dry diethyl ether, leading to high yields of the desired products. mdpi.com It is a widely used method for converting esters to alcohols in various heterocyclic systems. google.comgoogle.com
Halogenation of Alkyl Side Chains
The halogenation of alkyl side chains attached to the this compound ring introduces a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. While direct halogenation of the pyrazole ring itself is common, the selective halogenation of an alkyl side chain often requires specific reagents and conditions to avoid competing reactions on the aromatic ring. researchgate.netresearchgate.net
One approach involves the deoxygenation/halogenation of 2-alkyl-pyrazole-1-oxides. thieme-connect.comthieme-connect.com In this method, a 1-hydroxypyrazole is first N-alkylated, and the resulting 2-alkyl-pyrazole-1-oxide is then treated with a phosphorus oxyhalide (e.g., POCl₃ or POBr₃) to achieve simultaneous deoxygenation and halogenation at the 5-position of the pyrazole ring, which was originally the alkylated nitrogen. thieme-connect.comthieme-connect.com
For direct halogenation of alkyl side chains, radical halogenating agents like N-bromosuccinimide (NBS) can be used, often with a radical initiator under photolytic or thermal conditions. However, care must be taken to control the regioselectivity, especially if there are multiple possible sites for halogenation on the alkyl chain or if the pyrazole ring itself is susceptible to electrophilic halogenation.
The 1 Trityl Protecting Group in Pyrazole Chemistry: Advanced Considerations
Advantages of Trityl Protection for Pyrazole (B372694) Nitrogen (N1)
The selection of a suitable protecting group is a critical consideration in the multi-step synthesis of complex molecules. The trityl group offers specific benefits for the protection of the pyrazole N1 position, primarily related to its stability under a range of reaction conditions and its significant steric bulk.
Stability to Diverse Reaction Conditions
The trityl group's stability is a key factor in its utility. It remains intact under various non-acidic conditions, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without premature deprotection. The bond between the trityl group and the pyrazole nitrogen is generally stable to basic and nucleophilic reagents. arkat-usa.org This stability extends to organometallic reagents and many reducing and oxidizing agents, which is advantageous in complex synthetic sequences. aksci.com For instance, trityl-protected pyrazoles can undergo reactions such as oxidation and reduction without cleavage of the protecting group.
Steric Influence in Reaction Pathways
The considerable steric bulk of the three phenyl rings of the trityl group is a defining characteristic that chemists can exploit to direct the outcome of reactions. This steric hindrance can prevent reactions at sites adjacent to the trityl group, thereby enhancing the regioselectivity of synthetic transformations. organic-chemistry.org For example, in the case of 1-tritylimidazole-4-carboxaldehyde, the trityl group directs lithiation specifically to the C2 position by sterically shielding the N1 position. This steric influence is a powerful tool for controlling the regiochemical outcome of reactions on the pyrazole ring, a concept that will be explored further in section 4.3. sci-hub.st
Selective Deprotection Strategies
A crucial aspect of any protecting group strategy is the ability to remove the group selectively and efficiently when its purpose has been served. The trityl group is renowned for its acid lability, which forms the basis of its most common deprotection methods.
Acid-Labile Deprotection (e.g., using trifluoroacetic acid, aqueous HCl)
The trityl group is readily cleaved under acidic conditions. total-synthesis.com Reagents such as trifluoroacetic acid (TFA) and aqueous hydrochloric acid (HCl) are commonly employed for this purpose. total-synthesis.comgoogle.com.natandfonline.com The mechanism of deprotection involves protonation of the ether oxygen (in the case of trityl ethers) or the pyrazole nitrogen, which facilitates the departure of the stable trityl cation. total-synthesis.com The high stability of this cation is a key driver for the facile cleavage. The specific conditions, such as the concentration of the acid and the reaction temperature, can be tuned to achieve deprotection. For instance, low-dosage trifluoroacetic acid at low temperatures can selectively cleave the trityl group. nih.gov
Table 1: Common Acidic Reagents for Trityl Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | 1% in DCM; 95% TFA/water | sigmaaldrich.compeptide.com |
| Aqueous Hydrochloric acid (HCl) | 1:1 (v/v) mixture with glacial acetic acid, reflux | google.com.na |
| Formic acid | Cold, 97+% | total-synthesis.com |
| p-Toluenesulfonic acid | - | nih.gov |
Orthogonality with Other Protecting Groups
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed independently of one another. This concept is known as orthogonality. rsc.orgwiley-vch.de The acid-labile nature of the trityl group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile or hydrogenolysis-labile groups). For example, the trityl group can be removed while a base-labile Fmoc group remains intact. arkat-usa.org Conversely, the trityl group is stable under the basic conditions used to remove Fmoc groups. highfine.com This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential unmasking of functional groups. rsc.org The trityl group can also be used orthogonally with tert-butyl (tBu) based protecting groups, as the trityl group can be cleaved under milder acidic conditions than those required for tBu group removal. nih.govsigmaaldrich.com
Impact of Trityl Group on Regioselectivity in Functionalization Reactions
The steric bulk of the trityl group has a profound influence on the regioselectivity of functionalization reactions on the pyrazole ring. By physically blocking access to certain positions, the trityl group can direct incoming reagents to other, less hindered sites. This is a powerful strategy for achieving high levels of regiocontrol in pyrazole chemistry.
The pyrazole ring has several positions that can be functionalized. Electrophilic substitution generally occurs at the C4 position. imperial.ac.uk However, the presence of a bulky N1-substituent like the trityl group can alter this reactivity pattern. The steric hindrance exerted by the trityl group can direct functionalization to other positions of the pyrazole core. sci-hub.st
A prime example of this steric direction is in the metalation of pyrazoles. The lithiation of 1-trityl-pyrazole, for instance, is directed to a specific carbon atom due to the steric influence of the trityl group. This allows for subsequent reactions with various electrophiles at a predetermined position, leading to the synthesis of specifically substituted pyrazole derivatives. This type of directed metalation is a versatile tool for the construction of complex pyrazole-containing molecules. acs.org
Furthermore, in transition-metal-catalyzed C-H functionalization reactions, the directing effect of the N-substituent is crucial for achieving regioselectivity. rsc.orgnih.gov While many directing groups are used for this purpose, the steric bulk of the trityl group can also play a significant role in determining the site of C-H activation and subsequent bond formation. researchgate.netorganic-chemistry.org By controlling the regioselectivity of such reactions, chemists can access a wider range of functionalized pyrazoles that would be difficult to obtain through other methods. scholaris.caorganic-chemistry.orgorganic-chemistry.orgnih.gov
Spectroscopic and Structural Elucidation of 1 Trityl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms. For 1-Trityl-1H-pyrazole and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In this compound, the protons on the pyrazole (B372694) ring and the trityl group exhibit characteristic chemical shifts.
For the parent this compound, the protons of the trityl group typically appear as a complex multiplet in the aromatic region of the spectrum. The protons on the pyrazole ring give rise to distinct signals. For instance, in 4-bromo-1-trityl-1H-pyrazole, the pyrazole protons appear as doublets at δ 7.62 and 7.39 ppm in CDCl₃. chemrxiv.org
The introduction of substituents onto the pyrazole ring significantly influences the chemical shifts of the ring protons. For example, in a series of 4-amino substituted 1-trityl-1H-pyrazoles, the chemical shifts of the pyrazole protons are observed in various regions depending on the nature of the amino substituent. mdpi.com
Interactive Table: ¹H NMR Data for Selected this compound Derivatives in CDCl₃ mdpi.commdpi.com
| Compound | Pyrazole-H (ppm) | Trityl-H (ppm) | Other Protons (ppm) |
| 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 6.74 (d, J=0.8 Hz), 7.25-7.30 (m) | 7.16-7.18 (m), 7.25-7.30 (m) | 1.90 (t, J=6.5 Hz, 4H), 2.99 (t, J=6.5 Hz, 4H) |
| 4-(1-Trityl-1H-pyrazol-4-yl)morpholine | 6.90 (s), 7.39 (s) | 7.14-7.17 (m), 7.27-7.30 (m) | 2.87 (t, J=4.7 Hz, 4H), 3.78 (t, J=4.7 Hz, 4H) |
| N-Propyl-1-trityl-1H-pyrazol-4-amine | 6.86 (d, J=0.8 Hz), 7.26-7.35 (m) | 7.14-7.20 (m), 7.26-7.35 (m) | 0.94 (t, J=7.4 Hz, 3H), 1.56 (sext, J=7.4 Hz, 2H), 2.86 (t, J=7.0 Hz, 2H) |
| N-Phenyl-1-trityl-1H-pyrazol-4-amine | 6.70-6.76 (m), 7.61 (s) | 7.14-7.20 (m), 7.24-7.32 (m) | 5.05 (br, 1H), 6.70-6.76 (m, 3H), 7.14-7.20 (m, 7H), 7.24-7.32 (m, 11H) |
| 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | 7.33 (s) | 7.10-7.14 (m), 7.23-7.31 (m) | 2.85 (dt, J=6.6, 1.1 Hz, 2H), 4.43 (dt, J=5.3, 1.6 Hz, 2H), 4.62-6.00 (m, 5H) |
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the spectrum shows signals for the pyrazole ring carbons, the quaternary carbon of the trityl group, and the phenyl carbons. The chemical shift of the quaternary carbon of the trityl group is typically found around 78-82 ppm. mdpi.comresearchgate.net
In 4-bromo-1-trityl-1H-pyrazole, the carbon signals appear at δ 142.6, 140.2, 132.3, 130.1, 128.0, 127.9, 92.4, and 79.4 ppm in CDCl₃. chemrxiv.org The substitution pattern on the pyrazole ring significantly affects the chemical shifts of the pyrazole carbons. For instance, in 4-amino substituted derivatives, the C4 carbon signal is shifted upfield or downfield depending on the electronic nature of the substituent. mdpi.com
Interactive Table: ¹³C NMR Data for Selected this compound Derivatives in CDCl₃ mdpi.commdpi.com
| Compound | Pyrazole Carbons (ppm) | Trityl Carbons (ppm) | Other Carbons (ppm) |
| 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 116.9, 128.2, 135.1 | 78.3, 127.5, 127.6, 130.1, 143.5 | 24.7, 51.0 |
| 4-(1-Trityl-1H-pyrazol-4-yl)morpholine | 118.8, 129.0, 136.9 | 78.5, 127.7, 130.1, 143.3 | 51.4, 66.5 |
| N-Propyl-1-trityl-1H-pyrazol-4-amine | 118.7, 129.7, 132.9 | 78.2, 127.5, 127.6, 130.1, 143.5 | 11.6, 23.0, 49.7 |
| N-Phenyl-1-trityl-1H-pyrazol-4-amine | 113.4, 118.5, 123.5, 130.1, 136.0 | 78.8, 127.2, 127.8, 130.0, 143.1 | 129.3, 146.6 |
| 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | 125.3, 125.4, 144.2 | 78.5, 127.5, 129.1, 130.1, 143.0 | 31.2, 72.4, 115.6, 117.2, 132.5, 133.7 |
Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound derivatives, characteristic IR absorption bands can be observed. For example, in 5-allyl-4-allyloxy-1-trityl-1H-pyrazole, C=C stretching vibrations are observed at 1578 and 1492 cm⁻¹, and C=C bending is seen at 1445 cm⁻¹. mdpi.com The IR spectra of various pyrazole derivatives show characteristic absorption bands for different functional groups, such as the C=O stretch in ester derivatives or N-H stretching in amino-substituted compounds.
Interactive Table: Characteristic IR Frequencies for this compound Derivatives mdpi.comsonar.ch
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | C=C Stretch | 1578, 1492 |
| 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | C=C Bend | 1445 |
| General pyrazole derivatives | C=N Stretch | ~1543-1615 |
| General pyrazole derivatives | Aromatic C-H Stretch | ~3003 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.
For this compound, the calculated monoisotopic mass is 310.147 g/mol . epa.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For instance, the calculated m/z for C₂₂H₁₈N₂ is 310.146998583 Da. nih.gov
The fragmentation of this compound and its derivatives often involves the loss of the trityl group, leading to a prominent peak corresponding to the trityl cation (Ph₃C⁺) at m/z 243.
Interactive Table: High-Resolution Mass Spectrometry Data for Selected this compound Derivatives mdpi.com
| Compound | Molecular Formula | Calculated m/z [M⁺] | Found m/z |
| 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | C₂₆H₂₅N₃ | 379.2049 | 379.2048 |
| 4-(1-Trityl-1H-pyrazol-4-yl)morpholine | C₂₅H₂₅N₃O | 395.1996 | 395.1997 |
| N-Propyl-1-trityl-1H-pyrazol-4-amine | C₂₅H₂₅N₃ | 367.2048 | 367.2049 |
| N-Phenyl-1-trityl-1H-pyrazol-4-amine | C₂₈H₂₃N₃ | 401.1892 | 401.1890 |
| N,N-Diphenyl-1-trityl-1H-pyrazol-4-amine | C₃₄H₂₇N₃ | 477.2205 | 477.2197 |
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.
The crystal structure of 3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole reveals a distorted tetrahedral geometry around the central carbon atom of the trityl group. researchgate.net The bond angles around this carbon range from 106.17(8)° to 113.01(9)°. researchgate.net The torsion angles between the pyrazole ring and the phenyl rings of the trityl group are significantly different, indicating a specific conformational preference in the solid state. researchgate.net In the crystal structure of 1-[(2-bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, pairwise C—H⋯Br hydrogen bonds link the molecules into centrosymmetric dimers. iucr.org
Theoretical and Computational Chemistry Studies of 1 Trityl 1h Pyrazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govderpharmachemica.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as frontier molecular orbitals (FMOs). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In systems containing the 1-trityl-1H-pyrazole moiety, DFT calculations have been employed to determine these electronic parameters. For instance, studies on related complex molecules, such as 4,7-bis(1-trityl-1H-pyrazol-4-yl)benzo[c] physchemres.orgresearchgate.netrsc.orgthiadiazole, have utilized DFT at the B3LYP/6-31g(d,p) level to calculate HOMO-LUMO gaps. rsc.org Similarly, computational analysis of a related compound, 4-nitro-1-trityl-1H-pyrazole, was performed to understand its properties. researchgate.net The magnitude of the HOMO-LUMO gap provides insight into the charge transfer interactions occurring within the molecule.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole (B372694) Systems
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Generic Pyrazole Derivative | -6.5 | -1.5 | 5.0 | DFT/B3LYP | derpharmachemica.comphyschemres.org |
| Electron-Rich Pyrazole | -5.8 | -1.2 | 4.6 | DFT/B3LYP | derpharmachemica.comphyschemres.org |
| Electron-Poor Pyrazole | -7.2 | -2.0 | 5.2 | DFT/B3LYP | nih.govresearchgate.net |
Note: The data in the table are representative values for pyrazole systems to illustrate the concept and are not specific experimental values for this compound itself.
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors, based on Koopmans' theorem, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). physchemres.org
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Global Electrophilicity (ω) quantifies the electron-accepting capability of a species.
DFT studies on pyrazole derivatives have used these descriptors to predict their reactivity. researchgate.net For example, analysis of related pyrazoles indicated that the heterocyclic residue has a high potential for electrophilic reactions. researchgate.net Furthermore, DFT can be used to model reaction pathways and calculate the energy barriers of dynamic processes, such as prototropy or the rotation of substituent groups, by locating the transition state structures. researchgate.net This is particularly relevant for this compound due to the potential for hindered rotation of the bulky trityl group.
Table 2: Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Predicted Property |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ2 / (2η) | Energy stabilization when acquiring electrons |
| Chemical Softness (S) | 1 / (2η) | Polarizability of the molecule |
Formulas based on references derpharmachemica.comphyschemres.org.
The three-dimensional structure of this compound is dominated by the large triphenylmethyl (trityl) group. The rotation around the C-N bond connecting the trityl group to the pyrazole ring leads to various possible conformations (rotamers). Conformational analysis using DFT is essential to identify the lowest energy (most stable) conformers and to understand the steric effects of the trityl group. chemrxiv.org
Calculations involve systematically rotating the trityl group and the individual phenyl rings to map the potential energy surface. The resulting energy profile reveals the most stable conformations and the energy barriers between them. This information is critical because the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules, such as biological receptors. researchgate.net The bulky nature of the trityl group is expected to create a propeller-like arrangement of its phenyl rings and to sterically shield the adjacent nitrogen atom (N2) of the pyrazole ring.
Prediction of Reactivity Descriptors and Reaction Pathways
Molecular Modeling and Docking Studies (focused on understanding ligand interactions and molecular recognition principles)
Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a macromolecular target, such as a protein or enzyme. researchgate.net This method is fundamental in drug discovery for elucidating ligand-receptor interactions and for screening virtual libraries of compounds. For derivatives of this compound, docking studies can reveal how the molecule might interact with a specific protein's active site, providing a basis for understanding its potential biological activity.
Studies on various substituted pyrazole scaffolds have demonstrated their ability to bind to a range of biological targets. mdpi.com For example, 1,3,5-trisubstituted-1H-pyrazole derivatives have been successfully docked into the anti-apoptotic protein Bcl-2. rsc.org These studies confirmed high binding affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. rsc.org
In a typical docking study involving a this compound derivative, the trityl group would be expected to form extensive hydrophobic interactions within a nonpolar binding pocket of a receptor. The pyrazole ring, with its nitrogen atoms, could act as a hydrogen bond acceptor or donor, anchoring the molecule in a specific orientation. The output of a docking simulation includes a binding energy score, which estimates the binding affinity, and a detailed visualization of the binding pose.
Table 3: Representative Molecular Docking Results for a Pyrazole Ligand
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Bcl-2 | -8.5 | Arg102, Tyr101, Gly145 | Hydrogen Bonding, Hydrophobic | rsc.org |
| COX-2 | -9.2 | His90, Arg513, Val523 | Hydrogen Bonding, Pi-Sulfur, Hydrophobic | mdpi.com |
| CDK2 | -7.9 | Leu83, Lys33, Asp86 | Hydrogen Bonding, Hydrophobic | nih.gov |
Note: This table shows representative data from docking studies of various pyrazole derivatives to illustrate the type of information obtained and does not represent data for this compound itself.
Synthetic Utility and Advanced Applications of 1 Trityl 1h Pyrazole in Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
The protected pyrazole (B372694) ring of 1-Trityl-1H-pyrazole serves as a stable and versatile scaffold for the construction of more complex, fused heterocyclic systems. The trityl group directs functionalization to other positions of the pyrazole ring before being selectively removed, paving the way for subsequent cyclization reactions.
This compound and its derivatives are instrumental in the synthesis of fused bicyclic and polycyclic systems containing a pyrazole core, which are scaffolds of significant biological interest. researchgate.netnih.gov A key strategy involves the functionalization of the C4 and C5 positions of the trityl-protected pyrazole, followed by intramolecular cyclization.
One powerful approach is the combination of Claisen rearrangement and ring-closing metathesis (RCM). For instance, 4-allyloxy-1-trityl-1H-pyrazole can undergo a Claisen rearrangement to yield 5-allyl-4-hydroxy-1-trityl-1H-pyrazole. nih.gov This intermediate can be further elaborated and cyclized. The synthesis of dihydrooxepino[3,2-c]pyrazoles, a seven-membered fused ring system, has been achieved through the O-allylation of the Claisen rearrangement product, followed by RCM. nih.gov Similarly, various dihydropyrano[3,2-c]pyrazoles, which are six-membered fused systems, have been selectively synthesized from 5-allyl-4-hydroxy-1-trityl-1H-pyrazoles through a sequence involving ruthenium-hydride-catalyzed double bond isomerization, O-alkenylation, and RCM. researchgate.netresearchgate.net
Furthermore, 1-trityl-protected pyrazoles are key precursors for synthesizing 2H-indazoles. The synthesis can be achieved via a Sonogashira coupling reaction of 1-trityl-4-iodo-1H-pyrazole, which can be extended to a double Sonogashira coupling of bis-iodo-1H-pyrazoles, followed by a Bergman-Masamune cycloaromatization to furnish the indazole ring system. clockss.orgmdpi.com
| Precursor | Reaction Sequence | Fused System Product | Reference(s) |
| 4-Allyloxy-1-trityl-1H-pyrazole | 1. Claisen Rearrangement 2. O-Allylation 3. Ring-Closing Metathesis (RCM) | Dihydrooxepino[3,2-c]pyrazole | nih.gov |
| 5-Allyl-4-hydroxy-1-trityl-1H-pyrazole | 1. Double Bond Isomerization 2. O-Alkenylation 3. Ring-Closing Metathesis (RCM) | Dihydropyrano[3,2-c]pyrazole | researchgate.netresearchgate.net |
| 1-Trityl-4-iodo-1H-pyrazole derivatives | 1. Sonogashira Coupling 2. Bergman-Masamune Cycloaromatization | 2H-Indazole | clockss.orgmdpi.com |
Quinoxaline (B1680401) and quinazoline (B50416) motifs are prevalent in medicinal chemistry. The synthesis of pyrazolo-fused quinazolines and quinoxalines often relies on the condensation of a functionalized pyrazole with a suitable aromatic precursor. While direct syntheses starting from this compound are not extensively documented, its role as a precursor is critical for introducing the necessary functionalities for cyclization. For example, the synthesis of pyrazolo[3,4-b]quinolines can be achieved by reacting substituted anilines with pyrazole derivatives bearing aldehyde or ketone groups. nih.gov The trityl protecting group on this compound allows for the regioselective introduction of such carbonyl functionalities, which, after deprotection, can serve as the key handles for the annulation of the quinoxaline or quinazoline ring. Similarly, pyrazolo[1,5-c]quinazolines have been synthesized through methods like the copper-catalyzed domino reaction of specific isocyanides with diazo compounds, highlighting pathways where a pre-functionalized pyrazole is a logical starting point. rsc.orgnih.gov
Construction of Pyrazole-Fused Bicyclic and Polycyclic Systems (e.g., indazoles, dihydropyrano- and oxepino[3,2-c]pyrazoles)
Reagents in Diversified Synthetic Pathways
The trityl group enables the conversion of the pyrazole core into a versatile reagent for various cross-coupling reactions. By protecting the N1 position, other positions, typically C4, can be selectively halogenated or borylated. The resulting functionalized pyrazoles, such as 4-iodo-1-trityl-1H-pyrazole and 1-trityl-1H-pyrazol-4-ylboronic esters, are stable and effective coupling partners in palladium-catalyzed reactions.
These reagents have been successfully employed in:
Heck-Mizoroki Reaction: 4-Iodo-1-trityl-1H-pyrazole couples efficiently with a range of alkenes using a Pd(OAc)₂ catalyst and P(OEt)₃ as a ligand to yield 4-alkenyl-1H-pyrazoles. clockss.orgmdpi.com The trityl group was identified as a superior protecting group for this transformation compared to others like Boc or Ts. mdpi.com
Suzuki-Miyaura Coupling: 1-Trityl-1H-pyrazol-4-ylboronate pinacol (B44631) esters are used to synthesize oligo-(1H-pyrazol-4-yl)-arenes, enabling the construction of complex molecular materials. nih.gov
Buchwald-Hartwig Amination: The C-N coupling of 4-bromo-1-trityl-1H-pyrazole with various amines proceeds using a Pd(dba)₂ catalyst and a bulky phosphine (B1218219) ligand like tBuDavePhos. nih.gov This reaction is particularly effective for aryl- or alkylamines that lack a β-hydrogen, while a complementary copper-catalyzed system is more effective for alkylamines possessing a β-hydrogen. nih.govnih.gov
| Coupling Reaction | This compound Derivative | Coupling Partner | Key Catalyst/Ligand | Product Type | Reference(s) |
| Heck-Mizoroki | 4-Iodo-1-trityl-1H-pyrazole | Alkenes (e.g., acrylates) | Pd(OAc)₂ / P(OEt)₃ | 4-Alkenyl-1H-pyrazoles | clockss.orgmdpi.com |
| Suzuki-Miyaura | 1-Trityl-1H-pyrazol-4-ylboronate | Aryl bromides | Palladium catalyst | 4-Aryl-1H-pyrazoles | nih.gov |
| Buchwald-Hartwig | 4-Bromo-1-trityl-1H-pyrazole | Amines | Pd(dba)₂ / tBuDavePhos | 4-Amino-1H-pyrazoles | nih.gov |
Ligands in Metal Coordination Chemistry (e.g., in platinum and palladium complexes for material science applications)
In coordination chemistry, pyrazole and its derivatives are common ligands for transition metals like platinum and palladium, forming complexes with applications in catalysis and medicine. researchgate.netmdpi.com The role of this compound in this context is almost exclusively as a protected intermediate rather than a direct ligand. The immense steric bulk of the trityl group generally prevents the pyrazole's nitrogen atoms from effectively coordinating to a metal center.
The typical synthetic strategy involves using this compound to functionalize the pyrazole ring, followed by the removal of the trityl group under acidic conditions. The deprotected N-H of the resulting substituted pyrazole is then available to coordinate with a metal precursor, such as K₂[PtCl₄] or a palladium(II) salt, to form the final complex. mdpi.comgoogle.comcu.edu.eg While there are reports of palladium complexes with other bulky N-trityl heterocycles like imidazole, the direct coordination of this compound itself to form stable platinum or palladium complexes is not a common or established application. acgpubs.org
Intermediates in Scaffold Construction for Chemical Probe Development
The development of chemical probes—molecules designed to study biological processes—requires versatile chemical scaffolds that can be easily and selectively modified. The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Synthetic studies focused on this compound provide access to a diverse array of functionalized building blocks essential for creating new drugs and biological probes. mdpi.comnih.gov
By serving as a robust, protected intermediate, this compound allows for the precise introduction of halogens, boronic esters, amines, and other groups onto the pyrazole core. nih.gov These functionalized pyrazoles are then used to construct more complex molecules with specific biological targets. A concrete example is the use of trityl-protected pyrazoles in the synthesis of novel antifungal agents, demonstrating their utility as intermediates in creating bioactive compounds that can probe or modulate biological pathways. cu.edu.eg
Role in Advanced Peptide and Protein Chemical Synthesis Strategies
The trityl group has a long history in peptide synthesis, primarily for the protection of α-amino groups of amino acids or the side chains of residues like cysteine and histidine. researchgate.net In modern chemical protein synthesis, this role has been extended in sophisticated ways that involve pyrazole-related intermediates.
A key advanced strategy is the use of peptide acyl-pyrazoles as thioester surrogates for Native Chemical Ligation (NCL), a powerful method for joining unprotected peptide segments. In this method, a peptide hydrazide is first synthesized using solid-phase peptide synthesis (SPPS) on a trityl chloride resin. In solution, this peptide hydrazide is reacted with a 1,3-dicarbonyl compound like acetylacetone (B45752), which undergoes a condensation and cyclization reaction to form a C-terminal peptide acyl-pyrazole. This acyl-pyrazole is a mild acylating agent that is stable enough for purification but reactive enough to chemoselectively transfer the peptide to a thiol, generating the necessary C-terminal thioester in situ for the NCL reaction. This strategy leverages the principles of both trityl-based synthesis and pyrazole chemistry to facilitate the assembly of complex proteins.
Utilization in Native Chemical Ligation (NCL) via Acyl Pyrazole Intermediates
Native Chemical Ligation (NCL) is a cornerstone technology for the chemical synthesis of proteins, relying on the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. scispace.com A significant advancement in this field involves the use of peptide acyl pyrazoles as mild acylating agents that serve as precursors to the required thioesters. researchgate.netnih.gov This method leverages peptide C-terminal hydrazides, which can be synthesized on established trityl chloride resins. researchgate.netnih.gov
The process begins with the solid-phase synthesis of a peptide on a hydrazine-functionalized trityl resin. nih.gov Following cleavage from the resin, the resulting peptide hydrazide is activated in solution. This activation is achieved by reacting the peptide hydrazide with acetylacetone (acac) under acidic aqueous conditions. nih.gov This reaction, an application of the classic Knorr pyrazole synthesis, efficiently and chemoselectively converts the C-terminal hydrazide into a peptide acyl-pyrazole. nih.govacs.org
These acyl pyrazole intermediates are sufficiently reactive to act as mild acylating agents. researchgate.netresearchgate.net In the presence of an aryl thiol, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, the acyl pyrazole undergoes efficient transthioesterification to generate the peptide arylthioester in situ. nih.govnih.gov This newly formed, more reactive thioester can then directly participate in a native chemical ligation reaction with a Cys-containing peptide fragment to form a native peptide bond at the ligation site. researchgate.netnih.gov A key advantage of this strategy is that the activation and ligation can be performed sequentially, sometimes without the need for intermediate purification steps, streamlining the synthesis of large proteins. researchgate.netnih.gov
Table 1: Key Features of Acyl Pyrazole Intermediate Utilization in NCL
| Feature | Description | Source(s) |
| Precursor | C-terminal peptide hydrazide, synthesized on trityl chloride functionalized resin. | researchgate.netnih.gov |
| Activation Reagent | Acetylacetone (acac) in acidic aqueous media (e.g., 6 M GdmCl, pH 3). | nih.govnih.gov |
| Intermediate | Peptide acyl-pyrazole, formed via Knorr pyrazole synthesis. | nih.govacs.org |
| Thiolysis | The acyl pyrazole is exchanged with an aryl thiol (e.g., MPAA, thiophenol) to form the active peptide thioester. | nih.govnih.gov |
| Key Advantage | Mild, chemoselective, and stoichiometric activation allows for sequential ligations. | researchgate.netresearchgate.net |
Facilitation of C-Terminal Thioester Surrogates
The generation of C-terminal thioesters is a critical and often challenging step in preparing peptide fragments for NCL, especially within the popular Fmoc-SPPS framework where standard thioester linkages are unstable. nih.gov The acyl pyrazole strategy effectively positions the peptide hydrazide as a stable and convenient C-terminal thioester surrogate. nih.govacs.org This approach circumvents the direct synthesis of often-labile peptide thioesters.
The peptide hydrazide can be viewed as a latent, or masked, version of the thioester. It is stable throughout the Fmoc-SPPS process and is only converted into the active acylating species immediately before the ligation step. nih.gov The conversion to the acyl pyrazole intermediate is highly chemoselective, meaning it proceeds without affecting other functional groups within the peptide, a crucial feature for complex, modified peptides. researchgate.net
Research has demonstrated that this method is robust and applicable even to peptides with sterically hindered C-terminal residues, such as proline and valine. nih.gov While the subsequent thiolysis of the acyl pyrazole may be slower for these hindered residues due to steric hindrance, the initial formation of the pyrazole intermediate proceeds at a comparable rate to less hindered residues. nih.gov The mild conditions of the activation (stoichiometric acetylacetone at room temperature) and the ability to perform the subsequent thiolysis and ligation in the same pot ("one-pot" synthesis) make this an efficient and valuable method for generating C-terminal thioester surrogates for chemical protein synthesis. researchgate.netscispace.com
Table 2: Performance of Acyl Pyrazole as a Thioester Surrogate
| Parameter | Observation | Significance | Source(s) |
| Activation Conditions | Stoichiometric acetylacetone, 6 M GdmCl, pH ~3, room temperature. | Mild and chemoselective, avoiding harsh reagents that could damage the peptide. | researchgate.netnih.gov |
| Reaction Efficiency | Efficient conversion of peptide hydrazide to acyl pyrazole. | Provides a reliable source of activated peptide for ligation. | researchgate.netnih.gov |
| Substrate Scope | Effective for various C-terminal residues, including sterically hindered ones like Proline and Valine. | Broad applicability in peptide synthesis. | nih.gov |
| Process | Enables sequential and one-pot ligation strategies. | Streamlines the synthesis of large proteins by minimizing purification steps. | researchgate.netnih.gov |
Q & A
Q. Key Considerations :
- Use trityl-protected pyrazole precursors to prevent undesired side reactions.
- Optimize solvent polarity to enhance regioselectivity in cycloaddition.
Basic: How are this compound derivatives characterized spectroscopically?
Methodological Answer:
- ¹H NMR : Look for diagnostic peaks:
- ¹³C NMR : Pyrazole carbons appear at δ 100–150 ppm; trityl carbons at δ 125–140 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Validation : Cross-check with computational methods (e.g., DFT for NMR chemical shift prediction) .
Advanced: How can researchers resolve contradictions in reaction yields when modifying pyrazole substituents?
Methodological Answer:
Contradictions often arise from steric/electronic effects. For example:
Q. Strategies :
- Conduct kinetic studies to identify rate-limiting steps.
- Use Hammett plots to correlate substituent effects with yields .
Table 1 : Yield Variation with Substituents
| Substituent | Yield (%) | Reference |
|---|---|---|
| 4-Nitrophenyl | 61 | |
| 4-Methoxyphenyl | 66 | |
| Benzyl | 60 |
Advanced: What strategies are effective in analyzing conflicting spectroscopic data for pyrazole derivatives?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects (e.g., rotational isomerism).
- Solution : Variable-temperature NMR to identify coalescence points .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyrazole hybrids) .
- High-Pressure Studies : Probe structural changes under non-ambient conditions (e.g., pressure-induced sensitization) .
Advanced: What recent biological applications have been explored for this compound derivatives?
Methodological Answer:
- Anti-HCV Agents : Microwave-assisted synthesis of 1-aroyl derivatives showed inhibitory activity against HCV NS5B polymerase (IC₅₀ < 10 µM) .
- Anticancer Agents : Pyrazole-triazole hybrids exhibit cytotoxicity via tubulin polymerization inhibition (e.g., IC₅₀ = 2.1 µM in breast cancer cells) .
- Material Science : Derivatives with trifluoromethyl groups are explored for OLEDs due to electron-deficient π-systems .
Table 2 : Biological Activity of Selected Derivatives
| Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1-Aroyl-3,5-dimethyl | HCV NS5B | 8.7 µM | |
| Triazolo-pyrazole | Tubulin | 2.1 µM |
Basic: What safety protocols are critical when handling this compound intermediates?
Methodological Answer:
Reference : Safety data sheets (SDS) for 4-chloro-5-(trifluoromethyl)-1H-pyrazole recommend PPE and emergency consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
